
FA-Phe-ala-OH
描述
FA-Phe-ala-OH, also known as furylacryloyl-phenylalanine-alanine, is a synthetic peptide derivative. This compound is often used in biochemical research, particularly in studies involving enzyme activity and protein interactions. Its structure includes a furylacryloyl group attached to a phenylalanine-alanine dipeptide, making it a useful substrate for various enzymatic assays.
准备方法
Synthetic Routes and Reaction Conditions
FA-Phe-ala-OH can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The furylacryloyl group is introduced at the N-terminus of the peptide. The synthesis typically involves the following steps:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using a base such as piperidine.
Cleavage: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
FA-Phe-ala-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, resulting in the breakdown of the peptide into its constituent amino acids.
Oxidation: The furylacryloyl group can undergo oxidation reactions, potentially altering the compound’s properties.
Substitution: The phenylalanine and alanine residues can participate in substitution reactions, particularly at the side chains.
Common Reagents and Conditions
Hydrolysis: Enzymes like carboxypeptidase A are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can be employed.
Substitution: Reagents like alkyl halides can be used for side-chain modifications.
Major Products Formed
Hydrolysis: Phenylalanine, alanine, and furylacryloyl derivatives.
Oxidation: Oxidized furylacryloyl derivatives.
Substitution: Modified peptides with altered side chains.
科学研究应用
FA-Phe-ala-OH (furylacryloyl-phenylalanine-alanine) is a synthetic peptide derivative often used in biochemical research, particularly in studies involving enzyme activity and protein interactions. It comprises a furylacryloyl group attached to a phenylalanine-alanine dipeptide, making it a useful substrate for various enzymatic assays. This compound is also known as a polypeptide that can be found by peptide screening.
General Information
this compound has the formula C19H20N2O5 . Phenylalanylalanine (H-Phe-Ala-OH), a dipeptide composed of phenylalanine and alanine, is an incomplete breakdown product .
Biochemical Properties and Reactions
This compound plays a significant role in various biochemical reactions and is often used in peptide screening assays to identify active peptides that interact with proteins and enzymes. This compound interacts with enzymes such as carboxypeptidases, which cleave the peptide bond at the carboxyl end of the peptide, which is crucial for understanding enzyme specificity and activity. Additionally, this compound can bind to proteins involved in signal transduction pathways, influencing cellular responses.
Reactions
- Hydrolysis The peptide bonds can be hydrolyzed by proteolytic enzymes, resulting in the breakdown of the peptide into its constituent amino acids. Enzymes like carboxypeptidase A are commonly used.
- Oxidation The furylacryloyl group can undergo oxidation reactions, potentially altering the compound’s properties. Oxidizing agents such as hydrogen peroxide (H₂O₂) can be employed.
- Substitution The phenylalanine and alanine residues can participate in substitution reactions, particularly at the side chains. Reagents like alkyl halides can be used for side-chain modifications.
作用机制
FA-Phe-ala-OH exerts its effects primarily through interactions with enzymes and proteins. The furylacryloyl group enhances its binding affinity to certain enzymes, making it a valuable tool in studying enzyme kinetics and inhibition. The peptide’s structure allows it to fit into the active sites of enzymes, facilitating the study of enzyme-substrate interactions.
相似化合物的比较
FA-Phe-ala-OH can be compared with other peptide derivatives like FA-Phe-Phe-OH and FA-Phe-Lys-OH. These compounds share similar structural features but differ in their amino acid composition, leading to variations in their biochemical properties and applications. This compound is unique due to its specific combination of furylacryloyl, phenylalanine, and alanine, which provides distinct advantages in certain enzymatic studies.
List of Similar Compounds
FA-Phe-Phe-OH: Furylacryloyl-phenylalanine-phenylalanine.
FA-Phe-Lys-OH: Furylacryloyl-phenylalanine-lysine.
FA-Phe-Gly-OH: Furylacryloyl-phenylalanine-glycine.
These compounds are used in similar research contexts but offer different interaction profiles based on their amino acid sequences.
生物活性
FA-Phe-Ala-OH, a polypeptide with the chemical formula CHNO, has garnered attention in biochemistry and pharmacology due to its potential biological activities. This compound, often studied in the context of peptide screening, exhibits various properties that make it a candidate for therapeutic applications.
This compound has been observed to influence several biological pathways, particularly through its interactions with enzymes and receptors. It has been noted for its immunosuppressive effects, particularly in T cell activation and proliferation. In vitro studies indicate that this compound can inhibit the activation of caspases involved in apoptosis, demonstrating its potential role in modulating immune responses .
Additionally, research suggests that this compound may enhance dopamine release by interacting with angiotensin-converting enzyme (ACE) in the brain, which could have implications for neurodegenerative diseases and mood disorders .
Stability and Resistance
The stability of this compound against enzymatic degradation is crucial for its biological activity. Studies indicate that modifications to the peptide structure can significantly enhance its resistance to proteolytic enzymes. For instance, fluorinated analogs of similar peptides have shown improved stability against serine proteases such as α-chymotrypsin and elastase, suggesting that structural modifications could be a viable strategy for enhancing the efficacy of this compound .
Immunosuppressive Properties
One notable study explored the immunosuppressive properties of this compound in a murine model of arthritis. The compound was administered both intravenously and orally, resulting in a significant reduction in inflammation and cartilage damage. This effect was correlated with decreased activity of cathepsin B (Cat-B), a cysteine protease involved in inflammatory processes .
Neuropharmacological Effects
In another investigation, the effects of this compound on dopamine secretion were assessed using rodent models. The results indicated that this peptide fragment could stimulate dopamine release by binding to ACE, thereby influencing neurochemical pathways associated with mood regulation and cognitive function .
Biological Activity Summary
Activity | Effect | Reference |
---|---|---|
Immunosuppression | Inhibition of T cell activation | |
Dopamine Release | Stimulation via ACE interaction | |
Proteolytic Stability | Enhanced resistance to degradation |
Comparative Stability Analysis
常见问题
Basic Research Questions
Q. What are the standard protocols for synthesizing FA-Phe-ala-OH, and how can purity be validated?
this compound, a tripeptide derivative, is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include resin activation, sequential amino acid coupling, and cleavage/deprotection. Purity validation requires reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 214 nm, coupled with mass spectrometry (MS) for molecular weight confirmation . Critical parameters include reaction time, temperature, and solvent selection (e.g., DMF for coupling). Impurity profiles should be documented using area-under-the-curve (AUC) analysis, with ≥95% purity as a benchmark .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
Stability studies involve incubating the compound in buffers (e.g., pH 2–8) at 25°C and 37°C. Samples are analyzed at intervals (0, 24, 48, 72 hours) via HPLC to monitor degradation products. For oxidative stability, include hydrogen peroxide or metal ions in the protocol. Data should report half-life (t½) and degradation kinetics (e.g., first-order models). Ensure proper controls, such as inert atmosphere experiments, to distinguish hydrolytic vs. oxidative pathways .
Q. What spectroscopic methods are essential for structural confirmation of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for confirming backbone connectivity and side-chain configurations. Key peaks include amide protons (δ 7.5–8.5 ppm) and aromatic Phe residues (δ 7.2–7.4 ppm). Fourier-transform infrared spectroscopy (FTIR) validates amide bonds (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹). For advanced validation, circular dichroism (CD) can assess secondary structure in solution .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
Discrepancies often arise from solvent polarity, ionic strength, and measurement techniques (e.g., shake-flask vs. HPLC solubility). Design a systematic study comparing solvents (water, DMSO, ethanol) with controlled ionic strength (e.g., PBS). Use dynamic light scattering (DLS) to detect aggregation. Apply Hansen solubility parameters (HSPs) to model solute-solvent interactions and identify outliers. Publish raw data (e.g., solubility vs. pH/temperature curves) to enable cross-study comparisons .
Q. What experimental design strategies optimize the enzymatic cleavage efficiency of this compound in protease assays?
Use a factorial design (e.g., 2<sup>3</sup>) to evaluate variables: enzyme concentration (0.1–1.0 U/mL), substrate concentration (0.5–5 mM), and incubation time (10–60 minutes). Monitor cleavage via LC-MS and quantify using calibration curves. Include negative controls (e.g., heat-inactivated enzymes) and replicate experiments (n=3). Analyze data with ANOVA to identify significant factors. For kinetic studies, apply Michaelis-Menten models and calculate Km and Vmax .
Q. How should researchers address batch-to-batch variability in this compound bioactivity assays?
Variability often stems from impurities or synthesis inconsistencies. Implement quality control (QC) checks: (1) pre-assay HPLC purity verification, (2) internal standards (e.g., fluorescence tags) for normalization, and (3) cell-based assays with positive/negative controls (e.g., known agonists/inhibitors). Use statistical process control (SPC) charts to track batch performance. If variability persists, conduct stability- indicating assays (e.g., forced degradation studies) to identify labile functional groups .
Q. Methodological Guidelines
Q. What are best practices for integrating this compound into in vitro cellular uptake studies?
Label the compound with a fluorescent probe (e.g., FITC) or isotope (e.g., <sup>14</sup>C) for quantification. Use confocal microscopy for subcellular localization and LC-MS/MS for absolute quantification. Include competitive inhibitors (e.g., excess Phe) to validate transporter-mediated uptake. Report uptake rates as pmol/mg protein/hour and normalize to cell viability (MTT assay) .
Q. How can computational modeling predict this compound interactions with biological targets?
Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations. Use Protein Data Bank (PDB) structures for receptors (e.g., peptide transporters). Validate predictions with mutagenesis studies (e.g., alanine scanning). Report binding energies (ΔG), hydrogen-bond interactions, and RMSD values for stability .
Q. Data Reporting and Reproducibility
Q. What metadata should accompany this compound experimental datasets to ensure reproducibility?
Include synthesis parameters (reagents, coupling times), instrument settings (HPLC gradient, MS ionization mode), and raw data files (chromatograms, NMR FIDs). Adopt FAIR principles: assign DOI to datasets, use structured formats (mzML for MS), and document software versions (e.g., MestReNova for NMR) .
Q. How to critically evaluate conflicting bioactivity results in this compound literature?
Conduct a systematic review using PRISMA guidelines. Compare assay conditions (cell lines, incubation times), compound sources, and statistical methods. Perform meta-analysis if ≥3 studies report IC50/EC50 values. Highlight methodological gaps (e.g., lack of blinding) in discussion sections .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-13(19(24)25)20-18(23)16(12-14-6-3-2-4-7-14)21-17(22)10-9-15-8-5-11-26-15/h2-11,13,16H,12H2,1H3,(H,20,23)(H,21,22)(H,24,25)/b10-9+/t13-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCFISCFHKOHX-AULVFQMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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